Zinc carbonate, basic

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

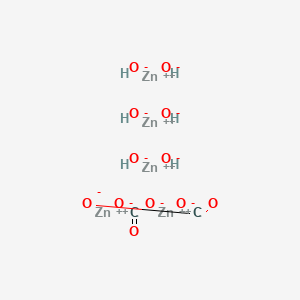

Zinc carbonate, basic, also known as basic zinc carbonate, is an inorganic compound with the formula Zn₅(CO₃)₂(OH)₆. It is a white solid that is insoluble in water and exists naturally as the mineral hydrozincite. This compound is often used in various industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic zinc carbonate can be synthesized through several methods:

Precipitation Method: This involves reacting zinc sulfate with sodium carbonate, resulting in the formation of zinc carbonate and sodium sulfate.

Carbonation Method: Carbon dioxide is passed through a solution of zinc salts, leading to the precipitation of zinc carbonate.

Hydrothermal Synthesis: This method uses high temperature and pressure to produce high-purity crystals of zinc carbonate.

Industrial Production Methods: In industrial settings, basic zinc carbonate is typically produced by reacting zinc oxide with ammonium bicarbonate in an aqueous medium. The reaction product, pentazinc hexahydroxydicarbonate, is obtained after a reaction time of over 60 minutes .

Types of Reactions:

Decomposition: Basic zinc carbonate decomposes upon heating to form zinc oxide and carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 \rightarrow 5\text{ZnO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]

Reaction with Acids: It reacts with acids like hydrochloric acid to form zinc chloride and release carbon dioxide. [ \text{Zn}_5(\text{CO}_3)_2(\text{OH})_6 + 10\text{HCl} \rightarrow 5\text{ZnCl}_2 + 2\text{CO}_2 + 8\text{H}_2\text{O} ]

Common Reagents and Conditions:

Reagents: Hydrochloric acid, sulfuric acid, and ammonium bicarbonate.

Conditions: Reactions typically occur at room temperature or under heating conditions for decomposition.

Major Products:

- Zinc oxide (ZnO)

- Zinc chloride (ZnCl₂)

- Carbon dioxide (CO₂)

Aplicaciones Científicas De Investigación

Basic zinc carbonate has a wide range of applications in scientific research:

- Chemistry: It is used as a precursor for the synthesis of other zinc compounds, such as zinc oxide .

- Biology: It is used in the formulation of various pharmaceutical products due to its antiseptic properties .

- Medicine: It is used in ointments and creams for its soothing and protective properties .

- Industry: It is used in the rubber industry to improve the translucency or transparency of natural rubber . It is also used as a sulfur absorber in the petroleum industry .

Mecanismo De Acción

The mechanism of action of basic zinc carbonate involves its ability to release zinc ions in aqueous solutions. These zinc ions can interact with various biological molecules, leading to their antiseptic and protective effects. The molecular targets include enzymes and proteins that are essential for microbial growth and survival .

Comparación Con Compuestos Similares

- Calcium carbonate (CaCO₃)

- Magnesium carbonate (MgCO₃)

- Copper carbonate (CuCO₃)

Comparison:

- Solubility: Basic zinc carbonate is insoluble in water, similar to calcium carbonate and magnesium carbonate, but unlike copper carbonate, which is slightly soluble.

- Reactivity: Basic zinc carbonate reacts with acids to release carbon dioxide, similar to calcium carbonate and magnesium carbonate.

- Applications: While all these compounds are used in various industrial applications, basic zinc carbonate is unique in its extensive use in the rubber and petroleum industries .

Análisis De Reacciones Químicas

Decomposition Reactions

Basic zinc carbonate undergoes thermal decomposition, which can be represented by the following reaction:

Zn3CO3(OH)4→3ZnO+CO2+2H2O

This reaction typically occurs at elevated temperatures, starting around 220°C, leading to the formation of zinc oxide, carbon dioxide, and water vapor. The weight loss associated with this process is about 24% of the initial mass of basic zinc carbonate .

Reaction with Acids

Basic zinc carbonate reacts readily with acids to produce zinc salts and carbon dioxide. A typical reaction with hydrochloric acid is as follows:

Zn5(CO3)2(OH)6+6HCl→5ZnCl2+2CO2+3H2O

This reaction illustrates how basic zinc carbonate can be utilized to generate soluble zinc compounds in acidic environments .

Reaction with Bases

In strongly basic conditions, basic zinc carbonate can dissolve to form zincates:

Zn5(CO3)2(OH)6+10NaOH→5Na2[Zn OH 4]+2Na2[CO3]

This reaction demonstrates the compound's ability to interact with strong bases, leading to the formation of sodium zincates .

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been employed to study the kinetics of basic zinc carbonate decomposition. The activation energy for this process varies depending on sample size and heating rate, as shown in the following table:

| Sample Size (mg) | Activation Energy (kJ/mol) |

|---|---|

| 5 | 319.17 ± 22.75 |

| 15 | 241.86 ± 21.06 |

| 30 | 238.66 ± 19.86 |

These results indicate that larger sample sizes tend to lower the activation energy required for decomposition .

Endothermic Peaks

The decomposition process exhibits several endothermic peaks at specific temperatures:

-

90°C: Initial weight loss attributed to water vapor release.

-

220-250°C: Significant weight loss due to carbon dioxide and water vapor evolution.

-

340°C: Further decomposition related to normal carbonate breakdown.

The first peak corresponds primarily to the loss of crystalline water, while subsequent peaks are linked to the evolution of gaseous products during thermal degradation .

Propiedades

Número CAS |

12122-17-7 |

|---|---|

Fórmula molecular |

CHO4Zn-3 |

Peso molecular |

142.4 g/mol |

Nombre IUPAC |

zinc;carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

Clave InChI |

PFBRLXQYBHQKKW-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |

SMILES canónico |

C(=O)([O-])[O-].[OH-].[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.